(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is a chromene-derived compound featuring a 2-imino-2H-chromene-3-carboxamide backbone substituted with a 3-fluorophenylimino group at position 2, a hexyl chain at position 6, and a hydroxyl group at position 5. Its synthesis typically involves the condensation of cyanoacetamide with substituted salicylaldehydes under mild conditions (e.g., ethanol with piperidine catalysis) .
Properties
IUPAC Name |
2-(3-fluorophenyl)imino-6-hexyl-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-2-3-4-5-7-14-10-15-11-18(21(24)27)22(28-20(15)13-19(14)26)25-17-9-6-8-16(23)12-17/h6,8-13,26H,2-5,7H2,1H3,(H2,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUAULGMRGKBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide , identified by CAS number 330158-48-0 , is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.4 g/mol . The structural features include a chromene core substituted with a fluorophenyl imine and a hexyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 330158-48-0 |
| Molecular Formula | C22H23FN2O3 |
| Molecular Weight | 382.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies involving structurally related chromene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including apoptosis induction and cell cycle arrest.
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Case Studies :
- A study demonstrated that a related chromene derivative exhibited an IC50 value of approximately 50 μM against specific cancer cell lines, suggesting that similar derivatives may possess comparable efficacy .
- Another investigation highlighted the ability of chromene derivatives to downregulate oncogenes while upregulating tumor suppressor genes, thereby shifting the balance towards apoptosis in malignant cells .
Anti-inflammatory Properties
The anti-inflammatory potential of chromene derivatives is another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and chemokines, contributing to their therapeutic effects in inflammatory diseases.
- Mechanism : The anti-inflammatory activity is believed to stem from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.
- Clinical Relevance : A study reported that compounds with similar structures reduced inflammation markers in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics (PK) and safety profile of This compound is essential for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary data suggest good oral bioavailability, with effective plasma concentrations achieved in vivo.
- Toxicity Studies : Initial toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the broader family of 2-imino-2H-chromene-3-carboxamides, which exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:
Key Observations :
- Fluorine vs. Chlorine: The 3-fluorophenylimino group in the target compound may enhance metabolic stability and binding affinity compared to chlorinated analogs (e.g., 4-chloro derivatives in ), as fluorine’s electronegativity and smaller size favor specific interactions with biological targets .
- Hydroxyl Group : The 7-hydroxy substituent introduces hydrogen-bonding capability, which could influence crystal packing (as per Etter’s hydrogen-bonding graph set theory) or target engagement .
Hydrogen-Bonding and Crystallography
The 7-hydroxy group in the target compound facilitates hydrogen-bonding networks, as observed in similar chromene derivatives. For instance, hydroxyl and carboxamide groups in 1c form intermolecular hydrogen bonds (O–H···O and N–H···O), influencing crystal packing and stability . Such interactions are critical for maintaining structural integrity in solid-state formulations or co-crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
